Edaravone glucuronide-d5 (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

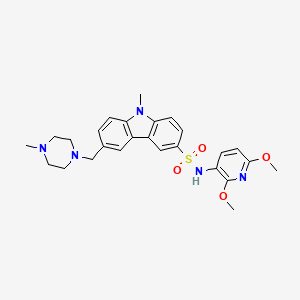

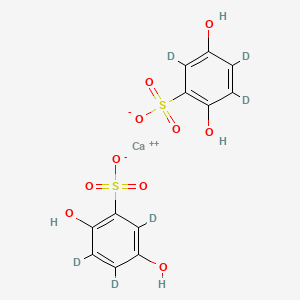

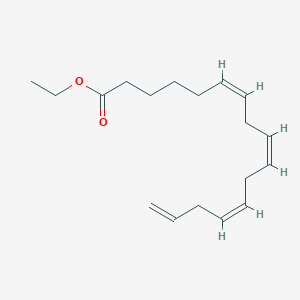

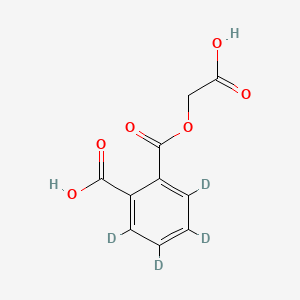

Edaravone glucuronide-d5 (sodium): is a deuterium-labeled derivative of edaravone glucuronide sodium. Edaravone itself is a free radical scavenger and neuroprotective agent with antioxidant properties. It is primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke . The deuterium labeling in edaravone glucuronide-d5 (sodium) is often used in research to study the pharmacokinetics and metabolic profiles of edaravone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of edaravone glucuronide-d5 (sodium) involves the glucuronidation of edaravone, followed by deuterium labeling. The glucuronidation process typically involves the use of uridine diphosphate glucuronosyltransferase (UGT) isoforms such as UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B17 . The reaction conditions often include the presence of glucuronic acid and appropriate catalysts to facilitate the conjugation.

Industrial Production Methods: Industrial production of edaravone glucuronide-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The deuterium labeling is achieved through the incorporation of stable heavy isotopes of hydrogen during the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Edaravone glucuronide-d5 (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert the compound back to its parent form, edaravone.

Substitution: Substitution reactions can occur at the deuterium-labeled positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of edaravone glucuronide-d5 (sodium).

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, edaravone glucuronide-d5 (sodium) is used as a tracer to study the metabolic pathways and pharmacokinetics of edaravone. The deuterium labeling allows for precise tracking of the compound in biological systems .

Biology: In biological research, the compound is used to investigate the mechanisms of oxidative stress and neuroprotection. It helps in understanding how edaravone and its derivatives interact with cellular components to mitigate oxidative damage .

Medicine: Medically, edaravone glucuronide-d5 (sodium) is used in preclinical and clinical studies to evaluate the efficacy and safety of edaravone in treating neurological disorders such as ALS and stroke .

Industry: In the pharmaceutical industry, the compound is used in the development of new formulations and delivery systems for edaravone. It helps in optimizing the bioavailability and therapeutic effects of the drug .

Mecanismo De Acción

Edaravone glucuronide-d5 (sodium) exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cell membranes and other cellular components . The molecular targets include reactive oxygen species and peroxynitrite, which are implicated in the pathogenesis of neurological disorders . The pathways involved include the inhibition of lipid peroxidation and the reduction of inflammation .

Comparación Con Compuestos Similares

Edaravone: The parent compound, used for similar therapeutic purposes.

Methylphenylpyrazolone: Another pyrazolone derivative with antioxidant properties.

Norphenazone: A related compound with similar chemical structure and pharmacological effects.

Uniqueness: Edaravone glucuronide-d5 (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .

Propiedades

Fórmula molecular |

C16H18N2NaO7 |

|---|---|

Peso molecular |

378.34 g/mol |

InChI |

InChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/t11-,12-,13+,14-,16+;/m0./s1/i2D,3D,4D,5D,6D; |

Clave InChI |

QQGBMGKOGJEVRL-FZUIGTCFSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=CC(=N2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H].[Na] |

SMILES canónico |

CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)

![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)